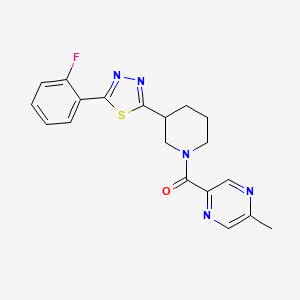

(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylpyrazin-2-yl)methanone

Description

Properties

IUPAC Name |

[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN5OS/c1-12-9-22-16(10-21-12)19(26)25-8-4-5-13(11-25)17-23-24-18(27-17)14-6-2-3-7-15(14)20/h2-3,6-7,9-10,13H,4-5,8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUSIEJBNEOUQMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)N2CCCC(C2)C3=NN=C(S3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylpyrazin-2-yl)methanone is a novel derivative that has garnered attention for its potential biological activities. This compound incorporates a thiadiazole ring, which is known for its diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities.

Structure and Synthesis

The molecular structure of the compound can be broken down into several key components:

- Thiadiazole Ring : A five-membered heterocyclic ring containing nitrogen and sulfur atoms.

- Piperidine Moiety : A six-membered ring containing nitrogen that contributes to the compound's pharmacological profile.

- Pyrazine Substituent : This heterocyclic component enhances the biological activity through various mechanisms.

Synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications to achieve the desired pharmacophore.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance:

- Antibacterial Activity : Compounds similar to the target structure have shown significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values often range from 16 to 31.25 μg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Thiadiazole Derivative 1 | 16 | S. aureus |

| Thiadiazole Derivative 2 | 31.25 | E. coli |

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively documented. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines:

- In Vitro Studies : For example, certain derivatives have shown IC50 values lower than those of standard chemotherapeutics like cisplatin when tested against breast cancer cell lines (MDA-MB-231) .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Thiadiazole Derivative A | 3.3 | MDA-MB-231 |

| Thiadiazole Derivative B | 34.71 | HEK293T |

Anti-inflammatory Activity

Research indicates that thiadiazole derivatives may also possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines. The mechanism often involves modulation of signaling pathways related to inflammation.

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar thiadiazole compounds:

- Study on Antibacterial Properties : A series of novel thiadiazole derivatives were synthesized and screened for antibacterial activity, revealing promising results against resistant strains of bacteria .

- Cytotoxicity Assessment : In a study evaluating anticancer activity, a novel thiadiazole derivative was found to inhibit cell proliferation in various cancer cell lines significantly more than traditional treatments .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing the thiadiazole and pyrazine structures exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Example A | E. coli | 12 µg/mL |

| Example B | S. aureus | 10 µg/mL |

| Example C | P. aeruginosa | 15 µg/mL |

These results suggest that the incorporation of both thiadiazole and piperidine enhances antimicrobial efficacy due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have indicated that similar thiadiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and modulating pro-apoptotic and anti-apoptotic proteins:

- Mechanism of Action :

- Induction of S phase arrest in the cell cycle.

- Upregulation of pro-apoptotic proteins.

- Downregulation of anti-apoptotic proteins.

- Activation of caspase-3 leading to mitochondrial dysfunction.

Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects attributed to the compound's ability to inhibit acetylcholinesterase activity, which is crucial for managing neurodegenerative diseases like Alzheimer's. By preventing the breakdown of acetylcholine, it may enhance cholinergic transmission in the brain.

Case Study 1: Antimicrobial Efficacy

A study conducted on synthesized derivatives of thiadiazole demonstrated significant antibacterial activity against multi-drug resistant strains. The study highlighted that modifications in the substituents on the thiadiazole ring could optimize activity against specific pathogens.

Case Study 2: Anticancer Potential

In vitro studies showed that compounds similar to (3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylpyrazin-2-yl)methanone exhibited cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was linked to mitochondrial apoptosis pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiadiazole-Containing Analogs

- Key Differences: The target compound’s 2-fluorophenyl group may confer greater steric and electronic specificity compared to 4-fluorophenyl derivatives .

Piperidine/Piperazine-Based Methanones

- The 5-methylpyrazine group offers a balance of hydrophobicity and hydrogen-bonding capacity, unlike thiophene or trifluoromethyl substituents .

Pyrazine/Pyrimidine Derivatives

- Key Differences: The target compound’s pyrazine ring is less electron-deficient than pyrimidine analogs, which may reduce off-target interactions . The absence of a thiazolidinone or chromenone system distinguishes its mechanism from antifungal or anti-inflammatory agents .

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely involves coupling a preformed piperidine-thiadiazole intermediate with 5-methylpyrazine-2-carbonyl chloride, a strategy analogous to ’s piperazine-pyrazolo-pyrimidine synthesis .

- Pharmacological Potential: The 2-fluorophenyl-thiadiazole motif is associated with kinase inhibition (e.g., EGFR or VEGFR2) . The 5-methylpyrazine group may improve blood-brain barrier penetration compared to bulkier substituents .

- Comparative ADME Profiles :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing this compound, and what critical reagents/conditions are required?

- Methodological Answer : The compound's core 1,3,4-thiadiazole moiety can be synthesized via cyclization of substituted carboxylic acids with thiosemicarbazide derivatives under acidic conditions (e.g., POCl₃ as a catalyst at 90°C for 3 hours) . For the piperidine-pyrazine methanone linkage, acylation reactions using activated carbonyl intermediates (e.g., chloroformate derivatives) are recommended. Post-synthetic purification via recrystallization (DMSO/water mixtures) is critical to isolate high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on resolving peaks for the 2-fluorophenyl group (δ ~7.2–7.6 ppm for aromatic protons) and the piperidine N-methyl group (δ ~2.3–2.5 ppm). Coupling constants (J values) for fluorinated aromatic protons are critical for structural confirmation .

- FTIR : Validate the thiadiazole ring (C=N stretch ~1600 cm⁻¹) and methanone carbonyl (C=O stretch ~1680 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion [M+H]⁺ with a mass error <5 ppm .

Q. What are the recommended protocols for initial biological activity screening (e.g., antimicrobial, anticancer)?

- Methodological Answer : Standard assays include:

- Antimicrobial : Broth microdilution (MIC determination against Gram-positive/negative bacteria and fungi, e.g., S. aureus, E. coli, C. albicans) .

- Anticancer : MTT assay using human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations after 48-hour exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of the 1,3,4-thiadiazole core?

- Methodological Answer :

- Temperature Control : Reflux at 90°C reduces side reactions (e.g., over-oxidation) compared to higher temperatures .

- Catalyst Ratio : Use POCl₃ in a 3:1 molar excess relative to the carboxylic acid to ensure complete cyclization .

- pH Adjustment : Gradual basification (pH 8–9 with NH₃) post-reaction prevents decomposition of the thiadiazole ring .

Q. How to resolve contradictions between NMR and mass spectrometry data (e.g., unexpected molecular ion fragments)?

- Methodological Answer :

- Isotopic Labeling : Introduce deuterated analogs to trace fragmentation pathways.

- 2D NMR (COSY, HSQC) : Clarify ambiguous proton-carbon correlations, especially for overlapping piperidine and pyrazine signals .

- Tandem MS/MS : Compare fragmentation patterns with computational predictions (e.g., in silico tools like MassFrontier) .

Q. What computational modeling strategies are suitable for predicting the compound’s structure-activity relationships (SAR)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial DNA gyrase or kinase enzymes) .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. What strategies improve regioselective functionalization of the pyrazine ring?

- Methodological Answer :

- Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the 5-methylpyrazine position selectively .

- Protecting Groups : Temporarily block reactive sites (e.g., piperidine nitrogen with Boc groups) during pyrazine modification .

Q. How to address low yields in cyclization steps during thiadiazole formation?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.